Cas no 2001959-41-5 (6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid)

6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid
- EN300-763947
- 2001959-41-5
- 6,6-difluoro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
-
- インチ: 1S/C10H9F2NO3/c11-10(12)2-1-7-5(4-10)3-6(9(15)16)8(14)13-7/h3H,1-2,4H2,(H,13,14)(H,15,16)
- InChIKey: DEJLUUXBJCBJBQ-UHFFFAOYSA-N
- ほほえんだ: FC1(CC2C=C(C(=O)O)C(NC=2CC1)=O)F
計算された属性
- せいみつぶんしりょう: 229.05504947g/mol
- どういたいしつりょう: 229.05504947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 437
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 66.4Ų
6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-763947-10.0g |
6,6-difluoro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid |
2001959-41-5 | 95.0% | 10.0g |
$3992.0 | 2025-02-24 | |
Enamine | EN300-763947-0.25g |
6,6-difluoro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid |
2001959-41-5 | 95.0% | 0.25g |
$459.0 | 2025-02-24 | |
Aaron | AR028OSS-5g |
6,6-difluoro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylicacid |
2001959-41-5 | 95% | 5g |
$3727.00 | 2023-12-15 | |
1PlusChem | 1P028OKG-250mg |
6,6-difluoro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylicacid |
2001959-41-5 | 95% | 250mg |
$630.00 | 2023-12-19 | |
Aaron | AR028OSS-100mg |
6,6-difluoro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylicacid |
2001959-41-5 | 95% | 100mg |
$468.00 | 2025-02-16 | |
Aaron | AR028OSS-50mg |
6,6-difluoro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylicacid |
2001959-41-5 | 95% | 50mg |
$322.00 | 2025-02-16 | |
Aaron | AR028OSS-500mg |
6,6-difluoro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylicacid |
2001959-41-5 | 95% | 500mg |
$1020.00 | 2025-02-16 | |
Enamine | EN300-763947-0.05g |
6,6-difluoro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid |
2001959-41-5 | 95.0% | 0.05g |
$216.0 | 2025-02-24 | |
1PlusChem | 1P028OKG-2.5g |
6,6-difluoro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylicacid |
2001959-41-5 | 95% | 2.5g |
$2311.00 | 2023-12-19 | |
1PlusChem | 1P028OKG-5g |
6,6-difluoro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylicacid |
2001959-41-5 | 95% | 5g |
$3390.00 | 2023-12-19 |
6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid 関連文献
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acidに関する追加情報
Introduction to 6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid (CAS No: 2001959-41-5)
6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid, identified by its CAS number 2001959-41-5, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and therapeutic potential. The presence of fluorine atoms in its structure imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive agents.
The chemical structure of 6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid consists of a quinoline ring system with two fluorine substituents at the 6-position and an oxo group at the 2-position. Additionally, a carboxylic acid functional group is present at the 3-position. This specific arrangement of functional groups contributes to the compound's reactivity and potential interactions with biological targets. The fluorine atoms can enhance metabolic stability and binding affinity, which are critical factors in drug design.
In recent years, there has been a growing interest in fluorinated quinolines due to their demonstrated efficacy in various therapeutic areas. Studies have shown that these compounds exhibit promising activities against infectious diseases, cancer, and neurological disorders. The unique electronic properties of fluorine atoms can modulate the pharmacokinetic and pharmacodynamic profiles of drugs, leading to improved therapeutic outcomes.
One of the most compelling aspects of 6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid is its potential as a building block for more complex drug molecules. Researchers have utilized this compound in the synthesis of derivatives with enhanced biological activity. For instance, modifications at the 3-position carboxylic acid group have led to the development of novel inhibitors targeting specific enzymes involved in pathogenic processes.
The synthesis of 6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies have been employed to introduce the fluorine atoms and other functional groups with precision. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been particularly useful in constructing this complex molecule.
The pharmacological properties of 6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid have been extensively studied in vitro and in vivo. Preclinical trials have demonstrated its potential efficacy against various disease models. For example, derivatives of this compound have shown inhibitory activity against enzymes overexpressed in cancer cells. Additionally, studies suggest that it may exhibit antiviral properties by interfering with viral replication mechanisms.
The role of fluorine atoms in modulating drug interactions cannot be overstated. In many cases, the presence of fluorine enhances binding affinity to biological targets by improving lipophilicity and reducing metabolic degradation. This has led to the development of several fluoroquinolone antibiotics that are highly effective against bacterial infections. The principles behind these successes are being applied to other therapeutic areas where 6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid may find utility.
In conclusion, 6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid (CAS No: 2001959-41-5) represents a promising candidate for further research and development in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, 6 ,6 -Difluoro -2 -oxo -1 ,5 ,7 ,8 -tetrahydroquinoline -3 -carboxylic acid will likely play an increasingly important role in addressing unmet medical needs.
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